Cas no 2222512-05-0 (1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene)

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene
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- Inchi: 1S/C7H3Br2F2NO2/c1-2-3(8)6(11)7(12(13)14)4(9)5(2)10/h1H3
- InChI Key: PBAKMHZMYBBQKN-UHFFFAOYSA-N
- SMILES: C1(Br)=C([N+]([O-])=O)C(F)=C(Br)C(C)=C1F
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ93219-250mg |
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene |
2222512-05-0 | 95% | 250mg |
$176.00 | 2024-04-20 | |
A2B Chem LLC | AZ93219-5g |
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene |
2222512-05-0 | 95% | 5g |
$1533.00 | 2024-04-20 | |
A2B Chem LLC | AZ93219-1g |
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene |
2222512-05-0 | 95% | 1g |
$391.00 | 2024-04-20 |
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene Related Literature
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene: A Versatile Intermediate for Advanced Chemical Synthesis
In the realm of specialty chemicals, 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene (CAS 2222512-05-0) has emerged as a crucial building block for pharmaceutical and materials science applications. This halogenated aromatic compound with the molecular formula C7H3Br2F2NO2 combines multiple functional groups that enable diverse chemical transformations, making it particularly valuable in modern synthetic chemistry.
The structural features of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene include strategically positioned bromine and fluorine atoms, along with a nitro group and methyl substituent. This unique arrangement allows for selective substitution reactions, a property that has attracted significant attention from researchers developing new pharmaceutical intermediates and agrochemical compounds. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methyl) groups creates interesting electronic effects that can be exploited in various synthetic pathways.
Recent studies highlight the growing importance of multifunctional benzene derivatives like 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene in drug discovery programs. The compound serves as a precursor for developing novel biologically active molecules, particularly in the creation of kinase inhibitors and antimicrobial agents. Its ability to undergo sequential cross-coupling reactions makes it especially valuable for constructing complex molecular architectures through palladium-catalyzed coupling methodologies.
From a materials science perspective, derivatives of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene have shown promise in the development of organic electronic materials. The compound's potential applications in OLED technology and organic semiconductors are currently under investigation, with researchers exploring how its electronic properties can be fine-tuned through further chemical modifications. The presence of fluorine atoms, in particular, may contribute to enhanced thermal stability and charge transport characteristics in resulting materials.
The synthesis of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene typically involves sequential halogenation and nitration steps starting from appropriately substituted benzene precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the chemical industry's growing commitment to sustainable practices. Recent process optimization efforts have focused on improving yields while minimizing the generation of byproducts.
Analytical characterization of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound typically appears as a crystalline solid with good stability under standard storage conditions. Proper handling requires standard laboratory precautions, though it doesn't fall under special regulatory categories that would restrict its research use.
Market trends indicate growing demand for multifunctional aromatic intermediates like 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene, particularly from the pharmaceutical and specialty materials sectors. The compound's versatility in structure-activity relationship studies and molecular design applications continues to drive research interest. Several contract research organizations and custom synthesis providers now include this compound in their catalogs, reflecting its established position in synthetic chemistry toolkits.
Future research directions for 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene derivatives may explore their potential in catalysis and supramolecular chemistry applications. The compound's ability to serve as a scaffold for constructing complex molecular systems positions it well for emerging technologies in molecular recognition and smart materials. As synthetic methodologies continue to advance, the utility of this versatile intermediate is likely to expand into new areas of chemical innovation.
For researchers working with halogenated aromatic compounds, 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene offers an excellent case study in selective functionalization strategies. The compound's reactivity patterns provide valuable insights for designing synthetic routes to complex targets, particularly in medicinal chemistry programs. Its growing importance underscores the continued relevance of carefully designed multisubstituted benzene derivatives in modern chemical research and development.
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